molecular formula C21H18BrClN4O2 B10916429 3-(3-bromophenyl)-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(3-bromophenyl)-N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B10916429
M. Wt: 473.7 g/mol
InChI Key: UKISNEXCSJYHGS-UHFFFAOYSA-N
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Description

3-(3-BROMOPHENYL)-N~5~-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a bromophenyl group, a chlorobenzyl group, and a pyrazolyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-BROMOPHENYL)-N~5~-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-BROMOPHENYL)-N~5~-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.

Scientific Research Applications

3-(3-BROMOPHENYL)-N~5~-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-BROMOPHENYL)-N~5~-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-BROMOPHENYL)-N~5~-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C21H18BrClN4O2

Molecular Weight

473.7 g/mol

IUPAC Name

3-(3-bromophenyl)-N-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C21H18BrClN4O2/c1-13-9-20(25-27(13)12-14-5-7-17(23)8-6-14)24-21(28)19-11-18(26-29-19)15-3-2-4-16(22)10-15/h2-10,19H,11-12H2,1H3,(H,24,25,28)

InChI Key

UKISNEXCSJYHGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)C3CC(=NO3)C4=CC(=CC=C4)Br

Origin of Product

United States

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